Bromodomain IN-2 Engages Seven Distinct Bromodomains, Including Non-BET Targets Absent from JQ1's Activity Profile
Bromodomain IN-2 demonstrates pan-bromodomain binding across seven distinct targets: BRD4(1) (Kd = 250 nM), CBP (Kd = 420 nM), BRPF1B (Kd = 130 nM), BRD7 (Kd = 430 nM), BRD9 (Kd = 67 nM), BRDT(1) (Kd = 240 nM), and CECR2 (Kd = 970 nM) [1]. In contrast, (+)-JQ1 is selective for BET family bromodomains, with Kd values of approximately 50 nM for BRD4(1) and 90 nM for BRD4(2), and exhibits no significant binding to non-BET bromodomains including CBP, BRPF1B, BRD7, BRD9, or CECR2 . The target coverage of Bromodomain IN-2 extends to CBP (CREBBP) and BRPF1B, which are structurally and functionally distinct from BET proteins and are not inhibited by JQ1.
| Evidence Dimension | Bromodomain target engagement (Kd, nM) |
|---|---|
| Target Compound Data | BRD4(1): 250 nM; CBP: 420 nM; BRPF1B: 130 nM; BRD7: 430 nM; BRD9: 67 nM; BRDT(1): 240 nM; CECR2: 970 nM |
| Comparator Or Baseline | (+)-JQ1: BRD4(1): ~50 nM; BRD4(2): ~90 nM; non-BET bromodomains: no significant binding |
| Quantified Difference | Bromodomain IN-2 engages 5 non-BET bromodomains (CBP, BRPF1B, BRD7, BRD9, CECR2) that are not inhibited by JQ1 |
| Conditions | Kd values determined via KINOMEscan or equivalent binding assays |
Why This Matters
For procurement decisions in epigenetic target deconvolution studies, Bromodomain IN-2 provides coverage of non-BET bromodomains that BET-selective probes cannot address, enabling phenotypic screening across a broader epigenetic target space.
- [1] Warstat R, Pervaiz M, Regenass P, Amann M, Schmidtkunz K, Einsle O, Jung M, Breit B, Hügle M, Gütschow M. A novel pan-selective bromodomain inhibitor for epigenetic drug design. Eur J Med Chem. 2023 Mar 5;249:115139. View Source
